benzyl N-[(2S)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzyl group, an oxazoline ring, an amino group, a carbamate group, and a phenol group. The presence of these functional groups suggests that this compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the oxazoline ring could be formed through a cyclization reaction, and the benzyl group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The 3D structure would be influenced by factors such as the size and shape of the functional groups, the presence of any chiral centers, and the conformation of the cyclic structure .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the oxazoline ring could be opened under acidic or basic conditions, and the benzyl group could be oxidized to a benzoic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Antipathogenic Activity : Thiourea derivatives, including compounds with structural similarities to benzyl N-[(2S)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate, have been synthesized and characterized. These compounds have demonstrated significant antipathogenic activity, especially against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential for the development of new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Drug Delivery Systems : Carbamate derivatives, based on active benzoxazolones and oxazolidinones, have been explored as potential drug delivery systems. These compounds can release parent drugs in various pH environments, indicating their utility in designing more effective pharmaceutical formulations (Vigroux, Bergon, & Zedde, 1995).
Antineoplastic and Antifilarial Agents : Benzimidazole derivatives, which share a similar synthetic pathway or structural features with the queried compound, have shown promising antineoplastic and antifilarial activities. This underscores the potential for benzyl carbamate derivatives in therapeutic applications against cancer and parasitic infections (Ram, Wise, Wotring, Mccall, & Townsend, 1992).
Chemical Synthesis and Characterization
Synthetic Methodologies : Studies have detailed practical synthetic approaches to compounds structurally related to benzyl N-[(2S)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate, showcasing methods for introducing various functional groups and constructing complex molecular architectures (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Catalysis and Reaction Mechanisms : Research into catalyst- and additive-free synthesis methods for constructing benzoxazines and related heterocycles provides valuable insights into the efficiency and selectivity of chemical transformations. These findings are pertinent for developing more sustainable and cost-effective synthetic routes for compounds like benzyl N-[(2S)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate (Ghosh et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzyl N-[(2S)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O5/c22-19-11-17(30-25-19)12-23-20(27)18(10-14-6-8-16(26)9-7-14)24-21(28)29-13-15-4-2-1-3-5-15/h1-9,17-18,26H,10-13H2,(H,23,27)(H,24,28)/t17?,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRULUIQNANUWTK-ZVAWYAOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Br)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(ON=C1Br)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349369 | |
Record name | AC1LD8ZC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[(2S)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |
CAS RN |
744198-19-4 | |
Record name | KCC 009 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0744198194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AC1LD8ZC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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